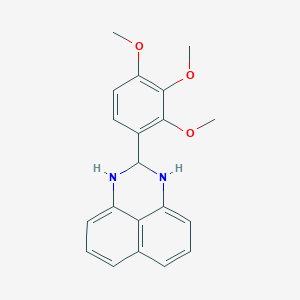

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a perimidine core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with 1,8-diaminonaphthalene in the presence of an acid catalyst, such as hydrochloric acid, to form the desired perimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Condensation Reactions

-

Acid-Catalyzed Condensation : Aldehydes react with NDA in acidic media (e.g., HCl) to form imine intermediates, which cyclize to yield perimidines .

-

Catalyst-Assisted Synthesis : Hybrid heteropolyacids (HPAs) or indium chloride (InCl₃) can accelerate the reaction in aqueous or solvent-free conditions .

Functional Group Reactivity

-

Methoxy Groups : The trimethoxyphenyl substituent may influence reactivity due to electron-donating effects, potentially stabilizing intermediates during synthesis.

-

Ring Closure : The dihydroperimidine core undergoes further reactions, such as oxidation or reduction, depending on the substituents and reaction conditions.

Density Functional Theory (DFT) Studies

For analogous perimidines (e.g., 2-(p-tolyl)-2,3-dihydro-1H-perimidine), DFT calculations at the B3LYP/6-311G(d,p) level reveal:

-

HOMO-LUMO Gap : ~4.25 eV, indicating charge transfer potential .

-

Electrophilicity : High global electrophilicity indices suggest susceptibility to nucleophilic attack .

-

Molecular Electrostatic Potential (MESP) : Positive regions (e.g., C8) and negative regions (e.g., C27) influence reactivity .

Spectroscopic Characterization

-

1H NMR : Proton environments in the perimidine core and substituent (e.g., methoxy groups) are distinctively shifted .

-

IR Spectroscopy : Key peaks include NH stretches (~3200 cm⁻¹), carbonyl stretches (~1700 cm⁻¹), and C=N vibrations (~1640 cm⁻¹) .

Comparison of Perimidine Derivatives

Biological and Chemical Reactivity

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various synthetic pathways that can lead to the development of novel compounds with desired properties.

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an amine under acidic conditions. |

| Industrial Production | Optimized methods using continuous flow reactors and high-yield catalysts for large-scale production. |

Biology

Research indicates that this compound exhibits potential biological activities, particularly in anticancer and antimicrobial properties. It has been studied for its ability to inhibit key proteins involved in cancer cell proliferation.

- Mechanism of Action : The compound interacts with specific molecular targets such as tubulin and heat shock protein 90 (Hsp90), disrupting cellular processes and inducing apoptosis in cancer cells .

| Biological Activity | Potential Effects |

|---|---|

| Anticancer Properties | Inhibition of cancer cell proliferation and induction of apoptosis. |

| Antimicrobial Properties | Potential effectiveness against various pathogens. |

Medicine

In medicine, this compound is explored for therapeutic effects in cancer treatment. Its ability to target specific proteins involved in cell division makes it a candidate for drug development aimed at treating various cancers.

- Case Studies :

Industry Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in organic synthesis and material science.

| Industry Application | Description |

|---|---|

| Material Development | Used in creating new polymers or composite materials. |

| Chemical Processes | Acts as a reagent or catalyst in various chemical reactions. |

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile

- 3-(2,3,4-trimethoxyphenyl)propanoic acid

- (2,3,4-trimethoxyphenyl)methanol .

Uniqueness

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its perimidine core, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and effects on various biological systems.

- Molecular Formula : C20H20N2O3

- Molecular Weight : 336.394 g/mol

- CAS Number : 305352-50-5

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its anticancer properties and other pharmacological effects. Below is a summary of its reported activities:

Anticancer Activity

Recent studies have demonstrated that perimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- H460 (lung cancer)

- A549 (lung cancer)

- HT-29 (colon cancer)

- SMMC-7721 (liver cancer)

The compound's efficacy was evaluated using the MTT assay to determine cell viability and cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H460 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Inhibition of anti-apoptotic proteins |

| HT-29 | 10.0 | Cell cycle arrest |

| SMMC-7721 | 8.0 | Reactive oxygen species (ROS) generation |

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in malignant cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Lung Cancer : A study conducted on A549 and H460 cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reduction in cell viability compared to untreated controls.

- Findings : The study reported an IC50 value of approximately 15 µM for A549 cells, indicating a strong anticancer potential.

-

Study on Colon Cancer : Another investigation focused on HT-29 cells revealed that the compound could effectively inhibit cell growth and induce apoptosis through ROS-mediated pathways.

- Results : The IC50 value was found to be around 10 µM, showcasing its effectiveness against colon cancer.

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C20H20N2O3/c1-23-16-11-10-13(18(24-2)19(16)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)17(12)14/h4-11,20-22H,1-3H3 |

InChI Key |

RFQDZRJJOLMKQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.